molecular formula C22H23N3O3 B2575750 methyl 4-((2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate CAS No. 2034353-21-2

methyl 4-((2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

Cat. No. B2575750
CAS RN: 2034353-21-2
M. Wt: 377.444
InChI Key: HKOWMBLFGJZZIQ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a heterocyclic compound characterized by a 5-membered ring with three carbon atoms and two nitrogen atoms. Pyrazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .


Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has a carbamoyl group (-CONH2) and a benzoate group (C6H5COO-), attached to the pyrazole ring via an ethyl linker .


Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions, including substitutions, additions, and oxidations, depending on the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of polar functional groups like carbamoyl and benzoate would likely make the compound soluble in polar solvents .

Scientific Research Applications

Antileishmanial Activity

Pyrazole-bearing compounds, including the one , are known for their diverse pharmacological effects, including potent antileishmanial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity .

Antimalarial Activity

These compounds also exhibit antimalarial activities. The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Molecular Docking Studies

Molecular docking studies have been conducted on these compounds to justify their antileishmanial activity. For example, compound 13 has a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .

Antiviral Activity

Heterocycles based on the 1,2,3-triazole moiety, which are similar to the compound , have been utilized in the development of several medicinal scaffolds that demonstrate antiviral activities .

Antibacterial Activity

Imidazole-containing compounds, which are structurally similar to pyrazole derivatives, show different biological activities such as antibacterial activities .

Anticancer Activity

These compounds also demonstrate anticancer activities .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some pyrazole derivatives are known to inhibit certain enzymes, while others might interact with specific receptors .

Future Directions

Given the wide range of biological activities associated with pyrazole derivatives, this compound could be a potential candidate for further pharmacological studies .

properties

IUPAC Name

methyl 4-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-15-20(17-7-5-4-6-8-17)16(2)25(24-15)14-13-23-21(26)18-9-11-19(12-10-18)22(27)28-3/h4-12H,13-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOWMBLFGJZZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)C(=O)OC)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-((2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

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